Sodium pyrophosphate

Leavening agent Baking Dough rheology

Generic phosphate substitutions introduce critical leavening failures-incorrect CO₂ release timing leads to dense, under-leavened products. Diphosphoric acid sodium salt (SAPP, CAS 10042-91-8) eliminates this risk through precisely engineered rate-of-reaction (ROR) grades: • Fast-acting SAPP-40 delivers immediate CO₂ for continuous cake & doughnut lines; SAPP-28 preserves leavening capacity during refrigerated/frozen storage for bake-off products. • Unique acidic pH 4.0-4.5 with TSPP-equivalent buffering capacity enables deflocculation in oil-well drilling muds and milkstone removal in dairy cleaners without corrosive alkalinity. • Chelates Mg²⁺ & Fe²⁺ without potassium introduction, enabling custom phosphate blends with wide emulsifying-salt tolerance for meat systems.

Molecular Formula Na4P2O7
Na4O7P2
Molecular Weight 265.90 g/mol
CAS No. 10042-91-8
Cat. No. B156409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyrophosphate
CAS10042-91-8
Molecular FormulaNa4P2O7
Na4O7P2
Molecular Weight265.90 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4
InChIKeyFQENQNTWSFEDLI-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7 % at 77 °F (NIOSH, 2024)
Soluble in water. Insoluble in ethanol
COLORLESS, MONOCLINIC CRYSTALS;  INSOL IN AMMONIA /DECAHYDRATE/
INSOL IN ALCOHOL /DECAHYDRATE/
SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C;  6.23 G/100 ML @ 20 °C;  8.14 G/100 ML @ 25 °C;  21.83 G/100 ML @ 60 °C;  30.04 G/100 ML @ 80 °C /DECAHYDRATE/
IN WATER: 2.61 G/100 ML @ 0 °C;  6.7 G/100 ML @ 25 °C;  42.2 G/100 ML @ 100 °C
(77 °F): 7%

Sourcing Sodium Acid Pyrophosphate (SAPP)


Diphosphoric acid sodium salt (CAS 10042-91-8), commonly referred to as Sodium Acid Pyrophosphate (SAPP) or Disodium Dihydrogen Pyrophosphate, is an anhydrous inorganic phosphate salt with the molecular formula Na₂H₂P₂O₇ and a molecular weight of 221.94 g/mol [1]. It appears as a white, free-flowing crystalline powder or granular solid, highly soluble in water (approximately 12.5 g/100 g at 25 °C) and producing an acidic 1% solution with a pH of 4.0–4.5 . Unlike its hydrated or alternative cation counterparts, this specific anhydrous form is distinguished by its precisely controlled rate of reaction (ROR) in leavening systems, its ability to chelate divalent metal ions such as Mg²⁺ and Fe²⁺ without introducing potassium, and its specific acidic buffering capacity [2].

SAPP vs. Generic Phosphate Alternatives


Procurement decisions based solely on generic 'phosphate' or 'pyrophosphate' classifications introduce significant technical risk. The functional performance of Diphosphoric acid sodium salt (SAPP) is not interchangeable with other common food-grade or industrial phosphates. While alternatives like Tetrasodium Pyrophosphate (TSPP) or Sodium Tripolyphosphate (STPP) may offer higher pH or superior moisture retention in meat systems [1], they lack the specific controlled leavening acid profile essential for baked goods. Similarly, substituting SAPP with other leavening acids like Monocalcium Phosphate (MCP) or Sodium Aluminum Phosphate (SALP) alters the critical dough rate of reaction (ROR) and final product texture [2]. The specific anhydrous nature of SAPP (CAS 10042-91-8) and its distinct buffering behavior—equal to TSPP despite its acidic pH—cannot be assumed in generic substitutions .

SAPP Quantitative Differentiation Guide


Dough Rate of Reaction: SAPP-40 vs. SAPP-28

Diphosphoric acid sodium salt (SAPP) is commercially standardized by its Rate of Reaction (ROR). Direct comparison of two primary grades, SAPP-40 and SAPP-28, reveals a significant difference in CO₂ evolution kinetics under standardized dough testing conditions. This quantitative difference dictates suitability for specific manufacturing timelines, from rapid cake production to frozen dough stability [1].

Leavening agent Baking Dough rheology

Tortilla Dough Reactivity: SAPP-28 vs. SALP & MCP

In a controlled study of wheat flour tortilla processing, the functional requirements for leavening acids were directly compared. Sodium Acid Pyrophosphate (SAPP-28) was evaluated alongside Sodium Aluminum Phosphate (SALP) and Monocalcium Phosphate (MCP). SAPP-28 required higher usage levels than SALP to achieve comparable product opacity and resulted in a higher final dough pH (>6.0) compared to MCP treatments. Notably, unlike SALP, SAPP-28 did not exhibit improved storage stability at elevated dough temperatures [1].

Tortilla processing Dough acidification Opacity

Buffering Capacity: SAPP vs. TSPP

A common misconception is that acidic salts cannot match the buffering strength of alkaline salts. Technical evaluation of Sodium Acid Pyrophosphate (SAPP) reveals that although its 1% solution pH is acidic (4.0–4.5), its buffering capacity is quantitatively equal to that of Tetrasodium Pyrophosphate (TSPP), which has a highly alkaline pH . This specific combination of properties—low pH with high buffer strength—is unique among phosphate salts.

Buffering agent pH control Industrial cleaning

Water-Holding & Emulsion in Meat: SAPP vs. STPP

In the formulation of emulsion sausages, individual phosphate performance was quantitatively assessed. Sodium Tripolyphosphate (STPP) and Sodium Acid Pyrophosphate (SAPP) exhibited distinct concentration-dependent optima for critical quality parameters. STPP achieved peak Water-Holding Capacity (WHC) at 0.125–0.250% w/w, whereas SAPP required a specific level of 0.250% w/w for optimal WHC [1]. Furthermore, emulsion stability (ES) was optimized with STPP at 0.375–0.500% w/w, while SAPP provided optimal ES across a broader range of 0.125–0.500% w/w [1].

Meat processing Water-holding capacity Emulsion stability

Validated Application Scenarios for SAPP


High-Volume Cake & Doughnut Production

The fast-acting ROR of SAPP-40 is essential for continuous cake and doughnut lines where rapid CO₂ generation is required immediately upon batter deposition or frying. Substituting SAPP-28 in this scenario would lead to under-leavened, dense products due to insufficient gas evolution during the critical initial heating phase, as established by the 12-point ROR differential .

Refrigerated & Frozen Dough Systems

The moderate, delayed reaction rate of SAPP-28 is specifically engineered to minimize gas loss during refrigerated or frozen storage. Evidence from tortilla studies confirms that SAPP-28 does not prematurely exhaust its leavening capacity, making it the appropriate choice for 'bake-off' products where manufacturing and baking are temporally separated .

Optimized Meat Emulsion Stability

Given the specific concentration requirements for SAPP (0.250% for WHC, broad range for ES) relative to STPP, procurement of pure SAPP is critical for custom phosphate blends. Formulators rely on the precise behavior of SAPP, as documented in meat model studies, to create synergistic mixtures (e.g., STPP:SAPP:TSPP blends) that leverage SAPP's wide ES tolerance without compromising moisture retention .

Acidic Industrial Cleaning & Drilling Muds

The unique property of SAPP—providing a buffering capacity equivalent to TSPP while maintaining an acidic pH of 4.0–4.5—validates its use in scenarios where alkaline phosphates are prohibited. In oil well drilling muds, SAPP deflocculates clays and treats cement contamination without raising pH to corrosive levels. In dairy cleaners, it removes 'milkstone' (calcium phosphate scale) effectively where TSPP would be ineffective due to its alkalinity .

Technical Documentation Hub

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